molecular formula C21H30O2 B563532 Progesterone-d9 CAS No. 15775-74-3

Progesterone-d9

Cat. No.: B563532
CAS No.: 15775-74-3
M. Wt: 323.5 g/mol
InChI Key: RJKFOVLPORLFTN-PQIPVKAESA-N
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Mechanism of Action

Target of Action

Progesterone-d9, a deuterium-labeled form of progesterone, primarily targets the progesterone receptor (PR) . The PR is a nuclear receptor that plays a crucial role in the reproductive system . Progesterone is a steroid hormone that regulates the menstrual cycle and is vital for pregnancy .

Mode of Action

This compound interacts with its target, the progesterone receptor, by binding to it . This binding triggers a series of cellular responses, including changes in gene expression . The interaction of this compound with the PR can lead to various physiological effects, depending on the concentration and dosage form .

Biochemical Pathways

This compound, like progesterone, is involved in several biochemical pathways. It plays a role in the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy by promoting uterine growth and suppressing myometrial contractility . It also influences other organs outside the female reproductive tract .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of progesterone. Progesterone is metabolized mainly in the liver through various processes, including reduction, hydroxylation, and conjugation . The half-life of progesterone varies depending on the route of administration . The bioavailability of oral progesterone is less than 2.4%, while the vaginal route has a bioavailability of 4-8% .

Result of Action

The action of this compound results in several molecular and cellular effects. It plays a crucial role in the menstrual cycle, pregnancy, and other physiological processes . Its interaction with the PR leads to changes in gene expression, which can influence cell proliferation, differentiation, and other cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other hormones, the physiological state of the individual (such as the phase of the menstrual cycle), and the specific tissue environment .

Biochemical Analysis

Biochemical Properties

Progesterone-d9, like its parent compound progesterone, interacts with various biomolecules in the body. It binds primarily to the progesterone receptor, a member of the nuclear hormone receptor subfamily . This interaction triggers a cascade of biochemical reactions that regulate various physiological processes .

Cellular Effects

This compound influences cell function in several ways. It regulates gene expression, cellular metabolism, and cell signaling pathways . For instance, it plays a key role in the regulation of the menstrual cycle and is crucial for pregnancy .

Molecular Mechanism

This binding influences the transcription of target genes, leading to changes in protein synthesis and cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its stability and degradation can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, higher doses might lead to different physiological responses compared to lower doses . More studies are needed to fully understand the dosage effects of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from cholesterol through a series of enzymatic reactions . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

This compound, like progesterone, is transported and distributed within cells and tissues. It can bind to carrier proteins such as albumin and corticosteroid-binding globulin in the bloodstream, which facilitate its transport to target tissues .

Subcellular Localization

This compound is primarily localized in the cytoplasm of cells where it binds to the progesterone receptor . Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Progesterone-d9 involves the incorporation of deuterium atoms into the progesterone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions: Progesterone-d9 undergoes various chemical reactions similar to those of natural progesterone. These include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 17α-hydroxyprogesterone, while reduction can produce 20β-hydroxyprogesterone .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Progesterone-d9 is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from the natural hormone in analytical studies .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKFOVLPORLFTN-PQIPVKAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347286
Record name Progesterone-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15775-74-3
Record name Progesterone-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Progesterone-2,2,4,6,6,17α,21,21,21-d9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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